molecular formula C7H13N3O B12863113 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B12863113
M. Wt: 155.20 g/mol
InChI Key: YOUKVDPJPZFCRX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylamino group at position 4 and two methyl groups at positions 1 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride and solvents like acetone or chloroform .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(dimethylamino)-2,3-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H13N3O/c1-5-6(9(2)3)7(11)8-10(5)4/h1-4H3,(H,8,11)

InChI Key

YOUKVDPJPZFCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C)N(C)C

Origin of Product

United States

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